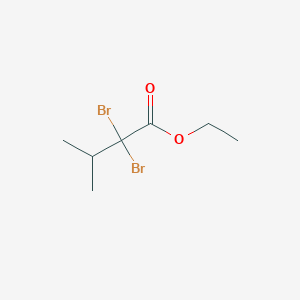
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- is a member of the benzodiazepine family, which is well-known for its wide range of biological activities. Benzodiazepines are a class of psychoactive drugs that have been extensively studied for their therapeutic potential in treating various central nervous system disorders .
Méthodes De Préparation
The synthesis of 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ solvent-free conditions or microwave-assisted synthesis to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, often using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties, and this compound is no exception. It has been investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizure disorders.
Mécanisme D'action
The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .
Comparaison Avec Des Composés Similaires
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For instance, diazepam is widely used for its muscle relaxant properties, while lorazepam is preferred for its rapid onset of action in treating acute anxiety .
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Propriétés
Numéro CAS |
265313-89-1 |
|---|---|
Formule moléculaire |
C21H17ClN2 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H17ClN2/c22-17-10-6-9-16(13-17)21-14-20(15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-13,21,24H,14H2 |
Clé InChI |
FKQIINVSKMGGJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


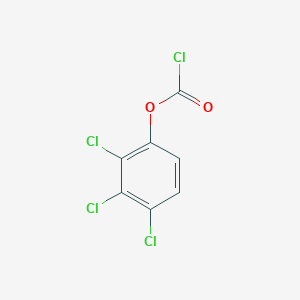
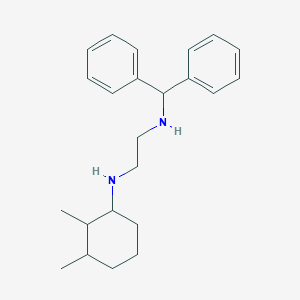
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)

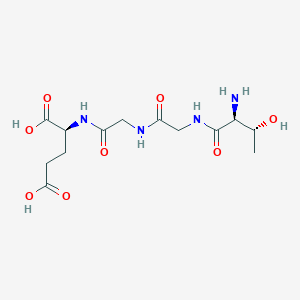
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
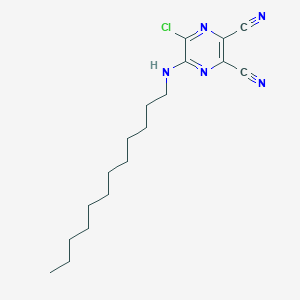
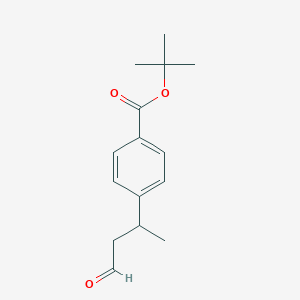
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
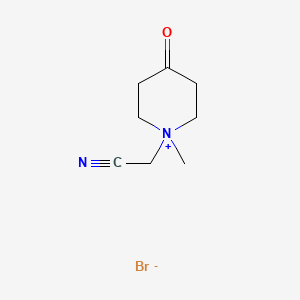
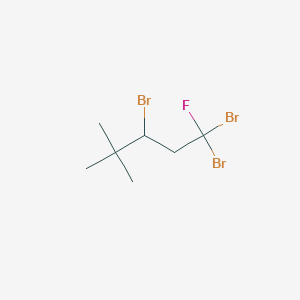
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
